molecular formula C14H10Cl2N2O2 B11954113 N-(2,4-Dichlorobenzoyl)-N'-phenylurea CAS No. 853317-44-9

N-(2,4-Dichlorobenzoyl)-N'-phenylurea

Cat. No.: B11954113
CAS No.: 853317-44-9
M. Wt: 309.1 g/mol
InChI Key: NZEXVVJBKKHMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dichlorobenzoyl)-N’-phenylurea is an organic compound that belongs to the class of benzoylureas It is characterized by the presence of a dichlorobenzoyl group attached to a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorobenzoyl)-N’-phenylurea typically involves the reaction of 2,4-dichlorobenzoyl chloride with phenylurea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of N-(2,4-Dichlorobenzoyl)-N’-phenylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorobenzoyl)-N’-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzoyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. For instance, it may act as an inhibitor of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

CAS No.

853317-44-9

Molecular Formula

C14H10Cl2N2O2

Molecular Weight

309.1 g/mol

IUPAC Name

2,4-dichloro-N-(phenylcarbamoyl)benzamide

InChI

InChI=1S/C14H10Cl2N2O2/c15-9-6-7-11(12(16)8-9)13(19)18-14(20)17-10-4-2-1-3-5-10/h1-8H,(H2,17,18,19,20)

InChI Key

NZEXVVJBKKHMER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.